Galgravin

Übersicht

Beschreibung

- Es zeigt entzündungshemmende Eigenschaften und wurde hinsichtlich seiner potenziellen therapeutischen Wirkungen untersucht.

- Die chemische Struktur von this compound besteht aus einem Phenylpropanoid-Grundgerüst mit der Summenformel C₂₂H₂₈O₅.

Galgravin: (CAS-Nr. 528-63-2) ist ein natürliches Lignan, das aus , einer Pflanze aus der Familie der Lauraceae, isoliert wurde.

Herstellungsmethoden

- This compound kann auf verschiedenen Wegen synthetisiert werden, einschließlich Extraktion aus der Pflanzenquelle oder chemischer Synthese.

Pflanzenextraktion: Die Isolierung aus erfolgt durch Lösungsmittelextraktion, gefolgt von Reinigungstechniken.

Chemische Synthese: Obwohl spezifische Synthesemethoden nicht allgemein dokumentiert sind, haben Forscher die Totalsynthese untersucht.

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige Struktur von Galgravin macht es für die synthetische Chemie und die Naturstoffforschung interessant.

Biologie: Es wurde auf seine Auswirkungen auf das neuronale Überleben und das Neuritenwachstum untersucht.

Medizin: Potenzielle Anwendungen umfassen entzündungshemmende Therapien und Neuroprotektion.

Industrie: Seine industriellen Anwendungen sind noch im Entstehen.

Wirkmechanismus

- This compound übt seine Wirkungen wahrscheinlich über mehrere Wege aus.

Molekuläre Ziele: Diese müssen noch vollständig charakterisiert werden, aber Interaktionen mit zellulären Proteinen sind wahrscheinlich.

Apoptose: This compound induziert Apoptose in Leukämiezellen.

Wirkmechanismus

Target of Action

Galgravin, a natural lignan isolated from Piper kadsura, primarily targets NF-κB in lipopolysaccharide (LPS)-activated macrophages . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound suppresses the activation of NF-κB in LPS-activated macrophages without causing significant cytotoxicity . This suppression leads to the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 . The expression of TNF-α and IL-6 is also suppressed by this compound in LPS-activated murine bone marrow-derived macrophages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . This pathway is involved in LPS-induced TLR4 downstream signaling, which includes the MyD88-dependent and TRIF-dependent signaling pathways . The suppression of NF-κB activation by this compound leads to a decrease in the expression of proinflammatory molecules, thereby reducing inflammation .

Pharmacokinetics

A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method was used to determine the concentration of this compound in rat plasma to study its pharmacokinetic features and bioavailability in vivo . The oral bioavailability of this compound was determined to be 8.5% .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs and decreases TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice . The COX-2 expression in tissues, including the lung, liver, and kidney, as well as the lung alveolar hemorrhage, is also reduced by this compound .

Biochemische Analyse

Biochemical Properties

Galgravin interacts with several biomolecules in biochemical reactions. It suppresses NF-κB activation in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . This interaction results in the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the expression of TNF-α and IL-6 in LPS-activated murine bone marrow-derived macrophages . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs . This downregulation leads to a decrease in TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound reduces the COX-2 expression in tissues, including the lung, liver, and kidney . It also reduces lung alveolar hemorrhage . These effects indicate the product’s stability and long-term effects on cellular function.

Vorbereitungsmethoden

- Galgravin can be synthesized through various routes, including extraction from the plant source or chemical synthesis.

Plant extraction: Isolation from involves solvent extraction followed by purification techniques.

Chemical synthesis: Although specific synthetic methods are not widely documented, researchers have explored its total synthesis.

Analyse Chemischer Reaktionen

- Galgravin durchläuft verschiedene Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substituentengruppen können eingeführt werden.

Häufige Reagenzien: Zu diesen gehören Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Lewis-Säuren/Basen.

Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und den Substituenten ab. Detaillierte Studien sind erforderlich, um diese zu erforschen.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Galgravin liegt in seiner spezifischen Struktur und seinen biologischen Aktivitäten.

Ähnliche Verbindungen: Während this compound relativ selten ist, teilen andere Lignane und Phenylpropanoide strukturelle Merkmale.

Biologische Aktivität

Galgravin is a natural lignan predominantly isolated from the plant Piper kadsura. It has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, cytotoxic, and neuroprotective effects. This article reviews the current understanding of this compound's biological activity, supported by recent research findings and case studies.

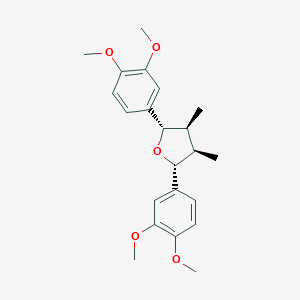

This compound is classified as a tetrahydrofuran lignan. Its chemical structure contributes to its bioactivity, allowing it to interact with various biological targets. The compound has a CAS number of 528-63-2 and is characterized by its unique arrangement of carbon rings that facilitate its pharmacological effects.

1. Anti-inflammatory Effects

Recent studies have highlighted this compound's significant anti-inflammatory properties. In vitro experiments demonstrated that this compound effectively suppressed the activation of NF-κB in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This suppression led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

- In Vitro Findings :

- In Vivo Evidence :

2. Cytotoxic Activity

This compound exhibits cytotoxic effects against human leukemia cells (HL-60), with an IC50 value of approximately 16.5 ± 0.8 µg/mL. This suggests potential applications in cancer therapy, particularly for hematological malignancies .

3. Neuroprotective Effects

This compound has been shown to promote neuronal survival and neurite outgrowth in cultured rat hippocampal neurons. It protects against cytotoxicity induced by amyloid beta peptide (Abeta25-35) and MPP+ ions, which are associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activities of this compound can be attributed to several mechanisms:

- NF-κB Pathway Modulation : this compound inhibits the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation.

- Cytokine Regulation : By downregulating pro-inflammatory cytokines, this compound mitigates the inflammatory response associated with various diseases.

- Neuroprotection : It enhances neuronal resilience against toxic insults, potentially offering therapeutic benefits for neurodegenerative conditions.

Data Summary

| Biological Activity | Effect | Concentration/Model |

|---|---|---|

| Anti-inflammatory | Suppression of TNF-α | -20.1% at 10 μM, -40.9% at 30 μM |

| Suppression of IL-6 | -45.0% at 10 μM, -66.5% at 30 μM | |

| Cytotoxicity | IC50 against HL-60 cells | 16.5 ± 0.8 µg/mL |

| Neuroprotection | Promotion of neuronal survival | In vitro models |

Case Studies

A notable study involved the administration of this compound in LPS-challenged mice, where it significantly reduced inflammatory markers in serum and bronchoalveolar lavage fluid. The study concluded that this compound could serve as a potential therapeutic agent for treating sepsis and other inflammatory diseases .

Another investigation into the cytotoxic properties of this compound revealed its effectiveness against leukemia cells, suggesting its potential role as an anticancer agent .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-DQEHQXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318613 | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-63-2 | |

| Record name | Galgravin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galgravin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.